molecular formula C12H20 B050638 1-Ethyladamantane CAS No. 770-69-4

1-Ethyladamantane

Cat. No. B050638
CAS RN: 770-69-4
M. Wt: 164.29 g/mol
InChI Key: LXTHCCWEYOKFSR-UHFFFAOYSA-N
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Description

1-Ethyladamantane (CAS Number: 770-69-4) is a chemical compound with the molecular formula C12H20 . It has an average mass of 164.287 Da and a Monoisotopic mass of 164.156494 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethyladamantane consists of a unique arrangement of carbon and hydrogen atoms. It has no hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond . The compound’s polarizability is 20.4±0.5 10^-24 cm^3, and it has a molar volume of 171.8±3.0 cm^3 .


Physical And Chemical Properties Analysis

1-Ethyladamantane has a density of 1.0±0.1 g/cm^3, a boiling point of 214.1±7.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.2 mmHg at 25°C . Its enthalpy of vaporization is 43.2±0.8 kJ/mol, and it has a flash point of 69.7±11.7 °C . The compound’s index of refraction is 1.511, and its molar refractivity is 51.5±0.3 cm^3 .

Scientific Research Applications

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHCCWEYOKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335019
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyladamantane

CAS RN

770-69-4
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Synthesis routes and methods II

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?

A1: The anodic oxidation of 1-ethyladamantane can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like 1-ethyladamantane primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.

Q2: How does 1-ethyladamantane behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?

A3: Studies on binary mixtures of 1-ethyladamantane with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between 1-ethyladamantane and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].

Q3: Has the catalytic oxidation of 1-ethyladamantane been investigated, and what are the key findings?

A4: The catalytic oxidation of 1-ethyladamantane has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.

Q4: What analytical techniques are commonly employed to study 1-ethyladamantane and related compounds?

A6: Analyzing 1-ethyladamantane and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including 1-ethyladamantane []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of 1-ethyladamantane is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.

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